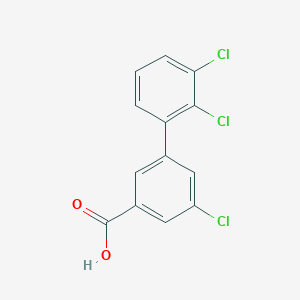

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-chloro-5-(2,3-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZZPJZAKKECIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691193 | |

| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261981-24-1 | |

| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid typically involves the chlorination of 3-(2,3-dichlorophenyl)benzoic acid. One common method is the reaction of 3-(2,3-dichlorophenyl)benzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar chlorination processes, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce quinones or alcohols, respectively .

Scientific Research Applications

Organic Synthesis

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various substitution reactions, enabling the introduction of different functional groups .

Biological Studies

The compound has been utilized in biological research to study enzyme inhibition and protein binding interactions. The presence of chlorine atoms enhances its binding affinity to biological targets, making it useful in pharmacological studies .

Agrochemical Production

In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides due to its effectiveness against specific plant pathogens and pests. Its chlorinated structure often results in enhanced biological activity compared to non-chlorinated analogs .

Industrial Applications

This compound is also used in the production of dyes and other industrial chemicals. Its properties allow for the formulation of products that require specific chemical stability and reactivity .

Case Study 1: Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. Studies have shown that modifications to its structure can enhance or reduce its efficacy as an inhibitor, providing insights into structure-activity relationships (SAR) for drug development.

Case Study 2: Agrochemical Efficacy

Field trials have demonstrated the effectiveness of formulations containing this compound against resistant strains of agricultural pests. These studies have led to improved formulations that maximize crop yield while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Key Observations:

- Melting Points : Compounds with additional hydroxyl or acryloyl groups (e.g., , compound 27) exhibit higher melting points (248–250°C) due to hydrogen bonding and rigidity .

- Biological Activity : Dichlorophenyl benzoic acids (e.g., dCPB4) demonstrate suppression of virulence in S. aureus, suggesting the target compound may share similar mechanisms .

Pharmacological Potential

- Lipophilicity : The 2,3-dichlorophenyl group enhances lipid solubility compared to hydroxylated analogs (e.g., 5-Chloro-2,3-dihydroxybenzoic acid), favoring blood-brain barrier penetration .

- Antimicrobial Activity: Structural analogs in and show promise in targeting bacterial virulence or acting as intermediates for quinolone antibiotics .

Biological Activity

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid (CAS No. 1261981-24-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H9Cl3O2, featuring a benzoic acid core substituted with chlorine and dichlorophenyl groups. This structure is significant as halogen substitutions often enhance the biological activity of organic compounds.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory responses in vitro and in vivo. For instance, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rat models, suggesting a mechanism involving the inhibition of COX-2 and NF-κB signaling pathways .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens. The presence of chlorine atoms in the structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in rats. The findings included:

| Parameter | Control Group (LPS) | Treatment Group (500 mg/60 kg) |

|---|---|---|

| TNF-α (pg/mL) | 10.00 ± 1.50 | 5.70 ± 1.04 (p < 0.001) |

| IL-1β (pg/mL) | 4.00 ± 0.50 | 2.32 ± 0.28 (p < 0.001) |

| White Blood Cell Count | Elevated | Reduced |

This study indicates that treatment with the compound significantly mitigates inflammation and related symptoms .

Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated that it displayed significant inhibitory activity with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzoic acids:

| Compound | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Bromo-2-(4-chlorophenyl)benzoic acid | Moderate | High |

| Salicylic Acid | Low | Moderate |

This comparison highlights the enhanced activity associated with specific halogen substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : A practical synthesis strategy involves multi-step functionalization, such as halogenation and carboxylation. For example, nitration followed by hydrolysis (as seen in analogous benzoic acid derivatives) can introduce substituents . Optimize yields by controlling reaction temperature (e.g., 60–80°C for esterification) and using catalysts like Pd/C for reductions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the final product. Monitor intermediates using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for dichlorophenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 323.92 for C₁₃H₇Cl₃O₂). Compare fragmentation patterns with NIST reference data .

- IR Spectroscopy : Detect carboxylate C=O stretching (~1680–1700 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹) .

Q. How can researchers determine the solubility profile of this compound in various solvents?

- Methodology : Perform gravimetric analysis by dissolving measured amounts in solvents (e.g., DMSO, THF, ethanol) at incremental temperatures. Use UV-Vis spectroscopy to quantify saturation points. Polar aprotic solvents like DMSO typically enhance solubility due to hydrogen-bonding interactions with the carboxyl group.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO ≤0.1%).

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to compare potency thresholds.

- Metabolite Screening : LC-MS/MS can identify degradation products that may interfere with assays .

Q. How should stability studies evaluate degradation pathways under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 1–4 weeks.

- Analytical Monitoring : Use HPLC-PDA to track degradation products. Major pathways may include hydrolysis of the carboxyl group or dechlorination.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What computational approaches predict intermolecular interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Parameterize chlorine atoms with partial charge adjustments.

- QSAR Modeling : Correlate Cl-substitution positions (e.g., 2,3-dichlorophenyl vs. 3,5-dichlorophenyl) with activity using Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.